

# A Comparative Guide to VK-2809 and Obeticholic Acid for NASH Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | MB-07811 |           |
| Cat. No.:            | B1676235 | Get Quote |

For researchers and drug development professionals navigating the landscape of therapeutics for nonalcoholic steatohepatitis (NASH), a critical evaluation of emerging candidates is paramount. This guide provides a detailed, data-driven comparison of two prominent agents, VK-2809 and obeticholic acid, focusing on their efficacy in resolving NASH and improving fibrosis.

#### At a Glance: Key Efficacy and Safety Data

The following tables summarize the primary and secondary endpoint data from key clinical trials for VK-2809 (Phase 2b VOYAGE) and obeticholic acid (Phase 3 REGENERATE).

## Table 1: Efficacy in NASH Resolution and Fibrosis Improvement



| Endpoint                                                  | VK-2809 (VOYAGE - 52<br>Weeks)                                                     | Obeticholic Acid<br>(REGENERATE - 18<br>Months)                                                                    |
|-----------------------------------------------------------|------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|
| NASH Resolution with no worsening of fibrosis             | 63% to 75% of patients (p<0.05 for each treatment group vs. placebo)[1][2][3]      | 6.5% (25 mg dose) vs. 3.5% placebo (p=0.093)[4]                                                                    |
| Fibrosis Improvement (≥1 stage) with no worsening of NASH | 44% to 57% of patients<br>(p<0.05 for 5 mg and 10 mg<br>cohorts vs. placebo)[2][3] | 22.4% (25 mg dose) vs. 9.6% placebo (p<0.0001)[4][5]                                                               |
| Both NASH Resolution and Fibrosis Improvement             | 40% to 50% of patients (p<0.05 for 5 mg and 10 mg cohorts vs. placebo)[2][3]       | Not explicitly reported as a primary or secondary endpoint in the provided search results.                         |
| Reduction in Liver Fat (MRI-<br>PDFF)                     | Mean relative change from baseline ranging from -37% to -55% at 52 weeks[2][3][6]  | Not a primary endpoint in the REGENERATE trial; however, OCA has been shown to improve steatosis in other studies. |

**Table 2: Safety and Tolerability Profile** 



| Adverse Event Profile            | VK-2809 (VOYAGE)                                                                                                                 | Obeticholic Acid<br>(REGENERATE)                                                                                              |
|----------------------------------|----------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|
| Most Common Adverse Events       | Majority (94%) of treatment-<br>related AEs were mild or<br>moderate. Excellent<br>gastrointestinal (GI) tolerability.<br>[2][7] | Pruritus (itching) was the most common TEAE.[4][8]                                                                            |
| Serious Adverse Events<br>(SAEs) | One treatment-related SAE reported (worsening of a pre-existing psychiatric disorder).  [7]                                      | Incidence of serious TEAEs<br>and deaths was not<br>substantively different across<br>treatment groups.[4]                    |
| Discontinuation due to AEs       | Low and balanced among placebo and treatment arms. [2][7]                                                                        | Pruritus was the primary reason for treatment discontinuation.[8]                                                             |
| Lipid Profile                    | Statistically significant placebo-<br>adjusted reductions in LDL-C,<br>triglycerides, and atherogenic<br>proteins.[9]            | Potential for alterations in serum lipid levels, including a decrease in high-density lipoprotein (HDL) cholesterol. [10][11] |

### **Mechanism of Action: A Tale of Two Receptors**

The distinct mechanisms of action of VK-2809 and obeticholic acid underpin their therapeutic effects and differing side-effect profiles.

VK-2809 is an orally available, liver-selective thyroid hormone receptor beta (TRβ) agonist.[6] [7][12] TRβ is predominantly expressed in the liver and plays a key role in lipid metabolism. By selectively activating this receptor, VK-2809 aims to increase the expression of genes involved in lipid clearance, thereby reducing liver fat and improving the overall cardiometabolic profile.[1] [6] Its liver-targeting properties are designed to minimize the potential for adverse effects in other tissues.[12]





#### Click to download full resolution via product page

#### VK-2809 Mechanism of Action

Obeticholic acid (OCA) is a semi-synthetic bile acid analog that is a potent and selective agonist of the farnesoid X receptor (FXR).[10][13][14] FXR is a nuclear receptor highly expressed in the liver and intestines, where it regulates bile acid, lipid, and glucose metabolism.[13] Activation of FXR by OCA has anti-cholestatic, anti-inflammatory, and anti-fibrotic effects.[13][15] Specifically, it can inhibit hepatic stellate cell activation, a key driver of fibrosis.[15]



Click to download full resolution via product page

Obeticholic Acid Mechanism of Action



# Experimental Protocols: A Closer Look at the Clinical Trials

The methodologies employed in the VOYAGE and REGENERATE trials are crucial for interpreting their outcomes.

### VK-2809: The VOYAGE Trial (Phase 2b)

- Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[2][16]
- Patient Population: Patients with biopsy-confirmed NASH with fibrosis (F1-F3). Enrollment required at least 8% liver fat content as measured by MRI-PDFF.[2]
- Intervention: Patients were randomized to receive placebo or one of four doses of VK-2809
   (1.0 mg or 2.5 mg once daily, or 5 mg or 10 mg every other day) for 52 weeks.[16]
- Primary Endpoint: Change in liver fat content from baseline to week 12 as assessed by MRI-PDFF.[3][7]
- Secondary Endpoints: Histologic changes, including NASH resolution and fibrosis improvement, assessed at 52 weeks via liver biopsy.[3]





Click to download full resolution via product page

**VOYAGE Trial Experimental Workflow** 

## **Obeticholic Acid: The REGENERATE Trial (Phase 3)**

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[8]
- Patient Population: Patients with biopsy-confirmed NASH and fibrosis stages F2-F3.[8]
- Intervention: Patients were randomized 1:1:1 to receive placebo, OCA 10 mg, or OCA 25 mg daily.[8]



- Primary Endpoints (at 18 months): 1) Improvement in fibrosis by ≥1 stage with no worsening
  of NASH, OR 2) NASH resolution with no worsening of fibrosis.[4]
- Histologic Assessment: Liver biopsies were evaluated by a consensus panel of pathologists using the NASH Clinical Research Network scoring system.[4] The study was designed for long-term follow-up to assess clinical outcomes, but was terminated early.[8]



Click to download full resolution via product page

REGENERATE Trial Experimental Workflow

## **Concluding Remarks**

Both VK-2809 and obeticholic acid have demonstrated efficacy in addressing key aspects of NASH pathology. VK-2809, a TRβ agonist, has shown robust effects on liver fat reduction and promising outcomes in both NASH resolution and fibrosis improvement in its Phase 2b trial, coupled with a favorable safety and tolerability profile. Obeticholic acid, an FXR agonist, was



the first to show a significant anti-fibrotic effect in a large Phase 3 trial. However, its path to approval has been challenged, and it is associated with a notable incidence of pruritus.

For the research and drug development community, the comparative data presented here underscores the importance of considering both the efficacy on histological endpoints and the overall safety and tolerability profile when evaluating novel NASH therapies. The distinct mechanisms of these two agents also highlight the potential for different therapeutic approaches to address this complex multifactorial disease. Future research, including head-to-head trials and long-term outcomes data, will be crucial in fully elucidating the comparative effectiveness and positioning of these and other emerging therapies for NASH fibrosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Reguest Quote Online.

#### References

- 1. biospace.com [biospace.com]
- 2. Viking Therapeutics Presents Results from Phase 2b VOYAGE Study of VK2809 in Biopsy-Confirmed NASH/MASH at the 75th Liver Meeting 2024 [natap.org]
- 3. Viking Therapeutics Unveils Phase 2b VOYAGE Study Results of VK2809 in Biopsy-Confirmed NASH/MASH at 75th Liver Meeting 2024 [synapse.patsnap.com]
- 4. Results from a new efficacy and safety analysis of the REGENERATE trial of obeticholic acid for treatment of pre-cirrhotic fibrosis due to non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intercept Announces Positive Data in Fibrosis due to NASH from a New Analysis of its Phase 3 REGENERATE Study of Obeticholic Acid (OCA) press release [natap.org]
- 6. ir.vikingtherapeutics.com [ir.vikingtherapeutics.com]
- 7. vikingtherapeutics.com [vikingtherapeutics.com]
- 8. REGENERATE study: Obeticholic acid shows antifibrotic benefit in NASH Medical Conferences [conferences.medicom-publishers.com]
- 9. Ligand Pharmaceuticals Incorporated Ligand's Partner Viking Therapeutics Announces Positive Top-Line Results from Phase 2b VOYAGE Study of VK2809 in Patients with Biopsy-



Confirmed Non-Alcoholic Steatohepatitis (NASH) [investor.ligand.com]

- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. dovepress.com [dovepress.com]
- 12. vikingtherapeutics.com [vikingtherapeutics.com]
- 13. Obeticholic Acid: A New Era in the Treatment of Nonalcoholic Fatty Liver Disease PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. What is the mechanism of Obeticholic acid? [synapse.patsnap.com]
- 16. Results From the 52-Week Phase 2b VOYAGE Trial of VK2809 in Patients With Biopsy-Confirmed Non-Alcoholic Steatohepatitis and Fibrosis: A Randomized, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to VK-2809 and Obeticholic Acid for NASH Fibrosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676235#comparing-vk-2809-to-obeticholic-acid-for-nash-fibrosis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com